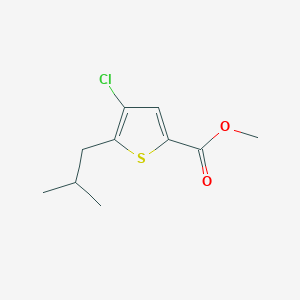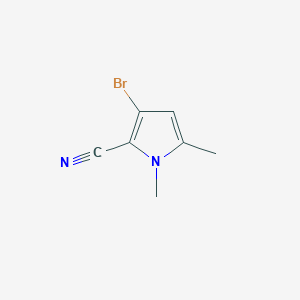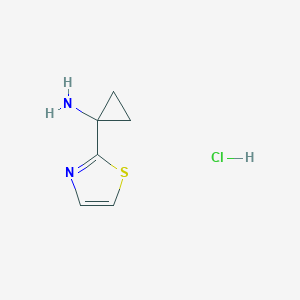![molecular formula C32H40FeP2 B12064529 (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)
(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene is a chiral ferrocene-based ligand. This compound is notable for its application in asymmetric catalysis, particularly in the formation of chiral products. The ferrocene backbone provides stability and rigidity, while the phosphino groups offer coordination sites for metal catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene typically involves the following steps:
Preparation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphino Groups: The phosphino groups are introduced via a substitution reaction, where the ferrocene derivative reacts with bis(1,1-dimethylethyl)phosphine and diphenylphosphine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion.
Reduction: The ferrocenium ion can be reduced back to ferrocene.
Substitution: The phosphino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ferrocenium ion.
Reduction: Regeneration of ferrocene.
Substitution: Formation of various substituted ferrocene derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce chiral molecules.
Biology: Investigated for its potential in drug delivery systems due to its stability and ability to coordinate with metal ions.
Medicine: Explored for its anticancer properties, particularly in the development of ferrocene-based drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene involves coordination with metal catalysts. The phosphino groups bind to the metal center, facilitating various catalytic processes. The ferrocene backbone provides stability and electronic properties that enhance the catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene: A similar chiral ligand with the opposite chirality.
1,1’-Bis(diphenylphosphino)ferrocene: A related ligand with two diphenylphosphino groups.
Uniqueness
(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene is unique due to its specific chiral configuration and the combination of bis(1,1-dimethylethyl)phosphino and diphenylphosphino groups. This unique structure provides distinct electronic and steric properties that enhance its performance in asymmetric catalysis.
Propiedades
Fórmula molecular |
C32H40FeP2 |
|---|---|
Peso molecular |
542.5 g/mol |
InChI |
InChI=1S/C27H35P2.C5H5.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/t21-;;/m1../s1 |
Clave InChI |
MJOXBJGLXGTJRJ-GHVWMZMZSA-N |
SMILES isomérico |
C[C@H]([C]1[CH][CH][CH][C]1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES canónico |
CC([C]1[CH][CH][CH][C]1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)


![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)

![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)


![Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester](/img/structure/B12064525.png)

